ファトスタチン

概要

説明

Fatostatin A is a synthetic diarylthiazole compound known for its ability to inhibit the activation of sterol regulatory element-binding proteins (SREBPs). SREBPs are transcription factors that regulate lipid metabolism, including the synthesis of cholesterol and fatty acids. By inhibiting SREBPs, Fatostatin A has shown potential in various therapeutic applications, particularly in the treatment of metabolic disorders and cancer .

科学的研究の応用

Chemistry: Fatostatin A is used as a tool compound to study lipid metabolism and the role of SREBPs in cellular processes.

作用機序

ファトスタチンAは、ステロール調節要素結合タンパク質切断活性化タンパク質(SCAP)に結合し、SREBPが小胞体からゴルジ装置に移行するのを防ぐことで効果を発揮します。この阻害は、SREBPの活性化をブロックし、脂質生成遺伝子の転写を減少させます。 その結果、this compoundAはコレステロールと脂肪酸の合成を減らし、細胞の脂質代謝に影響を与えます .

6. 類似化合物の比較

This compoundAは、SREBP-1とSREBP-2の両方の活性化を阻害する能力においてユニークです。類似の化合物には、次のようなものがあります。

ベチュリン: SREBP活性化を阻害する天然トリテルペンですが、作用機序が異なります。

フィブラート: ペルオキシソーム増殖因子活性化受容体(PPAR)を活性化し、間接的にSREBP活性を影響を与える薬物の一種です。

This compoundAのSREBP活性化の直接阻害は、これらの化合物とは異なり、脂質代謝を研究するための貴重なツールであり、代謝性疾患や癌の潜在的な治療薬です .

生化学分析

Biochemical Properties

Fatostatin interacts with various enzymes and proteins, primarily through its inhibition of SREBPs . SREBPs are crucial for the production and metabolism of lipids and cholesterol, which are essential for cellular homeostasis and cell proliferation . Fatostatin has been found to inhibit cancer cell proliferation, invasion, migration, and G2/M phase arrest under SREBP-dependent processes .

Cellular Effects

Fatostatin has been shown to have significant effects on various types of cells and cellular processes. It suppresses cell proliferation and anchorage-independent colony formation in both androgen-responsive and androgen-insensitive prostate cancer cells . It also reduces in vitro invasion and migration in these cell lines . Furthermore, fatostatin has been found to ameliorate inflammation without affecting cell viability .

Molecular Mechanism

Fatostatin exerts its effects at the molecular level primarily through its inhibition of SREBPs . It blocks the activation of SREBPs, thereby inhibiting the transcription of genes related to fatty acid and cholesterol biosynthesis . This leads to a decrease in intracellular cholesterol accumulation and inhibition of XBP1-mediated ER stress .

Temporal Effects in Laboratory Settings

Over time, fatostatin has been observed to cause an accumulation of lipids in response to endoplasmic reticulum stress rather than inhibition of SREBP activity . This includes an increase in ceramide and dihydroceramide levels, which contribute to the apoptotic effects of fatostatin .

Dosage Effects in Animal Models

In animal models, fatostatin has been shown to effectively inhibit the growth of various types of tumors, including B16 melanoma, MC38 colon cancer, and Lewis lung cancer . The effects of fatostatin vary with different dosages, with high, medium, and low doses (7.5, 15, 30 mg/kg) of fatostatin administered for sequential drug intervention .

Metabolic Pathways

Fatostatin is involved in various metabolic pathways, primarily those related to lipid metabolism. It reduces SREBPs mediated lipids metabolism in the tumor tissue, especially cholesterol levels . The effects of fatostatin on the overall metabolic level of the tumor microenvironment mainly focus on tryptophan metabolism, glycolysis and gluconeogenesis metabolism, cysteine and methionine metabolism .

Transport and Distribution

It is known that fatostatin binds directly to SCAP, blocking its transport from the ER to the Golgi apparatus, thereby inhibiting the activation of SREBPs .

準備方法

合成経路と反応条件: ファトスタチンAは、チアゾール環の形成とそれに続く官能基化を含む、複数段階のプロセスによって合成されます。合成は通常、置換ベンザルデヒドとチオセミカルバジドの縮合から始まり、チオセミカルバゾン中間体を形成します。この中間体は、α-ブロモアセトフェノンと環化してチアゾール環を生成します。 アルキル化やアリール化などのさらなる官能基化ステップを実行して、最終的なthis compoundA化合物を得ます .

工業生産方法: this compoundAの具体的な工業生産方法は広く文書化されていませんが、合成プロセスは標準的な有機合成技術を使用してスケールアップすることができます。 重要なステップには、反応条件、精製プロセス、品質管理対策を慎重に制御して、最終製品の純度と収率を確保することが含まれます .

3. 化学反応解析

反応の種類: this compoundAは、チアゾール環や芳香族置換基などの官能基を含む反応を主に起こします。一般的な反応には、次のものがあります。

酸化: this compoundAは、特にチアゾール環で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。

還元: 還元反応は、芳香族置換基を標的にすることができ、還元誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素やm-クロロ過安息香酸などの試薬を穏やかな条件で使用できます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムがあります。

生成される主な生成物: これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、チアゾール環の酸化によりスルホキシドまたはスルホンが得られますが、置換反応によりさまざまな官能基が芳香環に導入される可能性があります .

4. 科学研究アプリケーション

化学: this compoundAは、脂質代謝とSREBPの細胞プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: SREBPが調節する代謝経路をブロックすることにより、癌細胞の増殖を阻害することが示されており、癌治療の有望な候補です.

医学: This compoundAは、脂質代謝を調節することにより、肥満や糖尿病などの代謝性疾患の治療における潜在的な治療用途があります.

産業: 産業用途はまだ調査中ですが、this compoundAの脂質代謝を調節する能力は、脂質ベースの製品や医薬品の開発に影響を与える可能性があります.

化学反応の分析

Types of Reactions: Fatostatin A primarily undergoes reactions involving its functional groups, such as the thiazole ring and aromatic substituents. Common reactions include:

Oxidation: Fatostatin A can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the aromatic substituents, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

類似化合物との比較

Fatostatin A is unique in its ability to inhibit both SREBP-1 and SREBP-2 activation. Similar compounds include:

Betulin: A natural triterpene that inhibits SREBP activation but with a different mechanism of action.

Fibrates: A class of drugs that activate peroxisome proliferator-activated receptors (PPARs) and indirectly affect SREBP activity.

Statins: Cholesterol-lowering drugs that inhibit HMG-CoA reductase, indirectly reducing SREBP activation.

Fatostatin A’s direct inhibition of SREBP activation distinguishes it from these compounds, making it a valuable tool for studying lipid metabolism and a potential therapeutic agent for metabolic disorders and cancer .

特性

IUPAC Name |

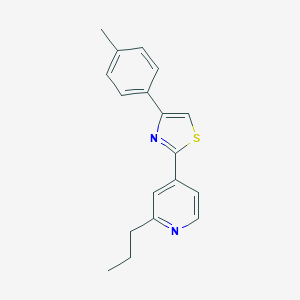

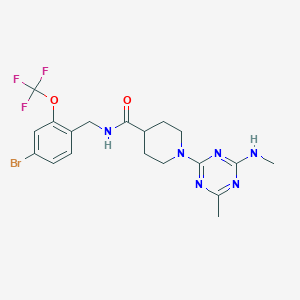

4-(4-methylphenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROSUBKIGBSZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125256-00-0 | |

| Record name | Fatostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fatostatin is a small molecule that specifically inhibits Sterol Regulatory Element-Binding Protein Cleavage-Activating Protein (SCAP) []. This interaction prevents the endoplasmic reticulum (ER)-to-Golgi transport of SCAP, which is necessary for the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) [, ].

A: Blocking SCAP activation ultimately leads to the inhibition of SREBPs, transcription factors that regulate the expression of genes involved in lipid and cholesterol synthesis and uptake []. This inhibition leads to decreased levels of enzymes involved in these pathways, including:

- Fatty Acid Synthase (FASN): Responsible for the synthesis of fatty acids [, ].

- HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in cholesterol synthesis [].

- Stearoyl-CoA Desaturase 1 (SCD1): Catalyzes the formation of monounsaturated fatty acids [].

A: Interestingly, while Fatostatin potently inhibits cell growth, studies have shown that this effect is not solely dependent on SREBP inhibition and downstream lipogenesis blockade []. Fatostatin was found to inhibit the growth of cells lacking SCAP and also displayed general inhibitory effects on ER-to-Golgi transport [].

A: Fatostatin has been shown to arrest cancer cells in the G2/M phase of the cell cycle [, , ]. This arrest is thought to be linked to its effects on mitotic microtubule spindle assembly and cell division [].

A: Fatostatin has been shown to induce apoptosis in various cancer cell lines [, , , ]. This effect has been linked to:

- Caspase activation: Fatostatin treatment has been shown to increase caspase-3/7 activity and induce the cleavage of caspase-3 and PARP [, ].

- Ceramide production: Lipidomic analysis revealed an increase in ceramide levels in response to Fatostatin, potentially contributing to its pro-apoptotic effects [].

A: While this specific information is not provided in the provided abstracts, the chemical structure of Fatostatin is described as a diarylthiazole derivative [, ]. A more potent derivative, N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide (FGH10019), has been developed and characterized [].

ANone: The provided research abstracts do not provide specific data on material compatibility or stability of Fatostatin under various conditions.

ANone: Fatostatin is a small molecule inhibitor, not a catalyst. As such, it does not possess catalytic properties or have applications in catalyzing chemical reactions.

A: Yes, in silico screening of chemical databases for compounds with similar effects on SREBF activation as miconazole and clobetasol led to the identification of fenofibrate, a PPARα agonist []. This demonstrates the potential of computational approaches in identifying novel compounds with similar mechanisms of action.

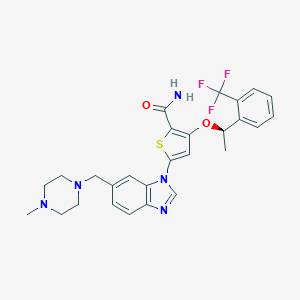

A: Yes, researchers have synthesized and evaluated a series of Fatostatin derivatives to explore structure-activity relationships []. This led to the identification of FGH10019 as a more potent and drug-like molecule with improved aqueous solubility and membrane permeability [].

ANone: The provided research abstracts focus on the preclinical evaluation of Fatostatin and do not contain information regarding SHE regulations or compliance.

ANone: The provided research abstracts primarily focus on the in vitro and in vivo efficacy of Fatostatin. Detailed information regarding its ADME properties is not available in these abstracts.

ANone: Fatostatin has shown promising antitumor activity in a variety of cancer cell lines, including:

- Glioblastoma: T98G, U251, primary-cultured glioblastoma cells (PC38, PC40, PC128), and glioblastoma stem-like cells (SC38, SC40) [, , , ].

- Breast Cancer: MCF-7 and T47D [, ].

- Prostate Cancer: LNCaP and C4-2B [, , , ].

- Pancreatic Cancer: MIA PaCa-2 [, ].

- Endometrial Carcinoma: Specific cell lines not named [].

- Esophageal Carcinoma: OE21 and OE33 [].

ANone: Fatostatin has been shown to:

- Inhibit cell viability and proliferation: Observed in various cancer cell lines [, , , , , , , , , ].

- Suppress anchorage-independent colony formation: Demonstrated in LNCaP and C4-2B prostate cancer cells [, ].

- Reduce migration and invasion: Observed in LNCaP and C4-2B prostate cancer cells and other cell lines [, , , ].

ANone: Yes, Fatostatin has demonstrated antitumor activity in various in vivo models:

- Xenograft models: Fatostatin significantly inhibited tumor growth in mice bearing C4-2B prostate cancer xenografts [, ].

- Syngeneic models: Fatostatin effectively inhibited the growth of B16 melanoma, MC38 colon cancer, and Lewis lung cancer (LLC) tumors in mice [].

ANone: The provided abstracts do not provide information on clinical trials involving Fatostatin.

ANone: The provided abstracts do not offer information regarding specific resistance mechanisms to Fatostatin or potential cross-resistance with other compounds.

A: One study reported that Fatostatin treatment in non-diabetic mice led to hyperfiltration, increased glomerular volume, and increased renal inflammation []. This suggests potential off-target effects and highlights the need for further investigations into its safety profile.

ANone: The provided research abstracts do not provide specific information about strategies for targeted delivery of Fatostatin.

A: Yes, Fatty Acid Synthase (FASN) expression has been identified as a potential predictive biomarker for Fatostatin sensitivity []. High FASN mRNA expression in glioblastoma cells was significantly associated with increased sensitivity to Fatostatin [].

ANone: The provided abstracts mention the use of various analytical techniques to assess the effects of Fatostatin, including:

- qRT-PCR: Used to measure mRNA expression levels of FASN and other genes [, ].

- Western blot: Employed to analyze protein expression levels, including FASN, phosphorylated AKT, and other signaling molecules [, , , ].

- Flow cytometry: Utilized for cell cycle analysis, apoptosis assessment using Annexin V/propidium iodide staining, and other cellular assays [, , , ].

- Immunofluorescence: Used to visualize and analyze cholesterol distribution using filipin and F-actin using phalloidin [].

- Lipidomic analysis: Employed to identify and quantify changes in lipid species following Fatostatin treatment [].

ANone: The provided research abstracts primarily focus on the preclinical evaluation of Fatostatin and do not contain information regarding its environmental impact or degradation.

A: While not explicitly stated, the development of the derivative FGH10019 with improved aqueous solubility suggests that solubility might be a limiting factor for Fatostatin [].

ANone: The provided research abstracts do not offer specific details regarding the validation of analytical methods used in the studies.

ANone: The provided research abstracts focus on the scientific findings and do not include details regarding quality control and assurance procedures.

A: One study reported that Fatostatin treatment in tumor-bearing mice led to a decrease in cholesterol accumulation in the tumor microenvironment, particularly in tumor-infiltrating T lymphocytes []. This resulted in a decrease in the proportion of regulatory T cells (Tregs) and exhausted CD8+ T cells, suggesting a potential role for Fatostatin in promoting anti-tumor immunity [].

ANone: The provided abstracts do not provide specific information regarding potential interactions of Fatostatin with drug transporters.

ANone: The provided research abstracts do not provide specific details regarding the potential of Fatostatin to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research abstracts primarily focus on the in vitro and in vivo efficacy of Fatostatin. They do not contain specific information regarding its biocompatibility or biodegradability.

A: While the abstracts do not directly compare Fatostatin with alternative compounds, other SREBP inhibitors exist, such as PF-429242 and Betulin []. Additionally, several other strategies targeting lipid metabolism in cancer are being explored, including:

- FASN inhibitors: For example, C75 [].

- Statins: HMG-CoA reductase inhibitors, such as atorvastatin [].

ANone: The provided research abstracts do not contain information related to recycling or waste management of Fatostatin.

ANone: The research on Fatostatin highlights the use of various models and techniques relevant to cancer research:

- Cell culture: Use of established and primary cell lines, including cancer stem cell models [, , , , , , , , , ].

- Xenograft and syngeneic mouse models: Preclinical models for evaluating antitumor efficacy [, , ].

- Molecular biology techniques: qRT-PCR, Western blotting, siRNA knockdown experiments for studying gene and protein expression [, , , , , , ].

- Imaging techniques: Confocal microscopy for visualizing cellular processes and in vivo imaging in zebrafish models [, , ].

A: The discovery of Fatostatin as a specific SCAP inhibitor represents a significant milestone in understanding and targeting SREBP-regulated lipid metabolism [].

ANone: Research on Fatostatin highlights the intersection of several scientific disciplines, including:

- Biochemistry: Understanding the mechanism of action of Fatostatin involves studying protein-protein interactions, enzymatic activity, and lipid metabolism [, , , ].

- Cell biology: Investigating the effects of Fatostatin on cell proliferation, cell cycle progression, apoptosis, and cellular signaling pathways [, , , , , , , , ].

- Pharmacology: Evaluating the antitumor efficacy of Fatostatin in vitro and in vivo, exploring structure-activity relationships, and optimizing its pharmacological properties [, , , , ].

- Immunology: Investigating the effects of Fatostatin on the tumor microenvironment and anti-tumor immune responses [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(4-Bromophenyl)-1H-imidazole-2-ylmethyl]-3-[5-(2-pyridylthio)thiazole-2-yl]urea](/img/structure/B527775.png)

![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B529285.png)

![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide](/img/structure/B529372.png)

![3-[4-[4-[4-[3-(3,3-Dimethylpiperidin-1-yl)propoxy]phenyl]piperidine-1-carbonyl]naphthalen-1-yl]propanoic acid](/img/structure/B529472.png)

![(S)-4-((4-(((2,3-Dihydro-[1,4]dioxino[2,3-C]pyridin-7-Yl)methyl)amino)piperidin-1-Yl)methyl)-3-Fluoro-4-Hydroxy-4h-Pyrrolo[3,2,1-De][1,5]naphthyridin-7(5h)-One](/img/structure/B529528.png)

![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B529604.png)

![2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride](/img/structure/B529643.png)

![Pyrazolo[1,5-b]pyridazine deriv. 22](/img/structure/B529645.png)